6-Dehydronandrolone acetate
Overview
Description
6-Dehydronandrolone acetate is a synthetic steroidal compound with the molecular formula C20H26O3 . It is a derivative of nandrolone, a well-known anabolic steroid. This compound is characterized by the presence of an acetate group at the 17th position and a double bond between the 6th and 7th carbon atoms in the steroid nucleus .
Mechanism of Action
Target of Action
6-Dehydronandrolone acetate, also known as dehydronandrolon, is a crucial precursor for the synthesis of C7-functionalized steroidal drugs . It plays a significant role in the production of various steroidal drugs, including new anti-breast cancer drugs like Fulvestrant, drugs for treating menopausal and postmenopausal syndromes like Tibolone, and efficient protein anabolic hormones like Mibolone .
Mode of Action
The mode of action of this compound involves a series of biochemical reactions. The compound is synthesized through a chemoenzymatic strategy, which involves the combination of P450 monooxygenase and 17-ketosteroid reductase . These enzymes catalyze the biotransformation of 19-norandrostenedione (1) in a one-pot biocatalysis, resulting in C7β-hydroxynandrolone (2) as an intermediate .
Biochemical Pathways
The biochemical pathway of this compound synthesis involves a one-pot biocatalysis of 19-norandrostenedione (1) to form C7β-hydroxynandrolone (2) as an intermediate . This process is facilitated by the combination of P450 monooxygenase and 17-ketosteroid reductase . Following this, a one-pot chemical dehydration and esterification process forms this compound (3) .
Pharmacokinetics
The compound’s synthesis process is designed to be efficient, environmentally friendly, and cost-effective
Result of Action
The result of the action of this compound is the efficient synthesis of C7-functionalized steroidal drugs . The impressive gram-scale isolated yield of 93% is superior to the traditional chemical method (yield 68%), indicating its great potential for industrial application .
Action Environment
The action environment of this compound is designed to be environmentally friendly. The current production method of the compound involves a laborious and environmentally unfriendly five-step chemical process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Dehydronandrolone acetate typically involves the catalytic reaction of estra-4-ene-3,17-dione with acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, selective oxidation, and acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chemoenzymatic synthesis . This method combines chemical and enzymatic steps to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Dehydronandrolone acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced steroids.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various functionalized steroids, which are valuable intermediates in the synthesis of pharmaceutical compounds .
Scientific Research Applications
6-Dehydronandrolone acetate has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of 7-alkylated steroids, such as tibolone and fulvestrant.
Biology: Studied for its effects on cellular processes and hormone regulation.
Industry: Utilized in the production of steroidal drugs and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Nandrolone: The parent compound, widely used as an anabolic steroid.
Tibolone: A synthetic steroid with estrogenic, progestogenic, and androgenic properties.
Fulvestrant: An estrogen receptor antagonist used in the treatment of breast cancer.
Uniqueness
6-Dehydronandrolone acetate is unique due to its specific structural modifications, which confer distinct biological activities. Its double bond at the 6th position and acetate group at the 17th position differentiate it from other similar compounds, enhancing its utility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUASZAAVFYYIL-XGXHKTLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335321 | |
Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2590-41-2 | |
Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17 beta)-17-(acetyloxy)-estra-4,6-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Dehydronandrolone acetate in pharmaceutical synthesis?
A: this compound is a crucial precursor in the synthesis of various C7-functionalized steroidal drugs. [] This compound's structure allows for modifications at the C7 position, opening possibilities for creating a range of therapeutic agents. One notable example is its use in the synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. []
Q2: How is this compound utilized in the synthesis of Fulvestrant?
A: A novel synthesis method utilizes a catalyst-controlled, diastereoselective 1,6-addition reaction. [] Specifically, the zirconocene derived from 9-bromonon-1-ene is added to this compound in a controlled manner at room temperature. This key step facilitates the formation of a crucial C-C bond, contributing to the overall efficiency of Fulvestrant synthesis. []
Q3: What makes the synthesis of this compound itself noteworthy?
A: Researchers have explored chemoenzymatic routes for the efficient synthesis of this compound. [] This approach combines chemical and enzymatic steps, offering potential advantages in terms of selectivity, yield, and environmental friendliness compared to traditional synthetic methods. Further research in this area could lead to more sustainable and cost-effective production of this important steroidal precursor. []
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